molecular formula C13H18BrNO B13606500 3-(3-Bromo-4-methoxybenzyl)piperidine

3-(3-Bromo-4-methoxybenzyl)piperidine

Cat. No.: B13606500
M. Wt: 284.19 g/mol
InChI Key: VEIMZCUYSHOGNV-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxybenzyl)piperidine is an organic compound with the molecular formula C13H18BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromine and methoxy substituent on the benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxybenzyl)piperidine typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a reduction and substitution reaction. The process can be summarized as follows:

    Friedel-Crafts Acylation: The starting material, 3-bromo-4-methoxybenzyl chloride, undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reduction: The acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

    Substitution: Finally, the alcohol is converted to the piperidine derivative through a substitution reaction with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxybenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of 3-(3-formyl-4-methoxybenzyl)piperidine

    Reduction: Formation of 3-(4-methoxybenzyl)piperidine

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used

Scientific Research Applications

3-(3-Bromo-4-methoxybenzyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxybenzyl)piperidine involves its interaction with specific molecular targets. The bromine and methoxy substituents play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or ion channels involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxybenzyl)piperidine
  • 3-(3-Chloro-4-methoxybenzyl)piperidine
  • 3-(3-Fluoro-4-methoxybenzyl)piperidine

Uniqueness

3-(3-Bromo-4-methoxybenzyl)piperidine is unique due to the presence of the bromine substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s overall properties and applications.

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methyl]piperidine

InChI

InChI=1S/C13H18BrNO/c1-16-13-5-4-10(8-12(13)14)7-11-3-2-6-15-9-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3

InChI Key

VEIMZCUYSHOGNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCNC2)Br

Origin of Product

United States

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